![molecular formula C9H8FN B3186597 5-fluoro-4-methyl-1H-indole CAS No. 1258873-45-8](/img/structure/B3186597.png)
5-fluoro-4-methyl-1H-indole
Overview
Description
5-fluoro-4-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 5-fluoro-4-methyl-1H-indole is C9H8FN . Its molecular weight is 135.1383 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indoles are crystalline colorless in nature with specific odors . They are aromatic in nature due to excessive π-electrons delocalization .Mechanism of Action
Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . For example, N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs .
Safety and Hazards
5-fluoro-4-methyl-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
5-fluoro-4-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFBFDDRPYYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-methyl-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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